(S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride
Description
Chemical Identity and Nomenclature
(S)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine hydrochloride exhibits a complex nomenclature system reflecting its stereochemical and structural characteristics. The compound is registered under Chemical Abstracts Service number 1234883-32-9 for the hydrochloride salt form, while the free base carries the identifier 59592-31-3. The systematic International Union of Pure and Applied Chemistry name designates this molecule as (1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine, emphasizing the stereochemical configuration at the chiral center.
The molecular formula C12H17N3·HCl represents the hydrochloride salt with a molecular weight of 239.75 grams per mole, while the free base maintains the formula C12H17N3 with a corresponding molecular weight of 203.28 grams per mole. Alternative nomenclature includes (S)-1-(1H-Benzoimidazol-2-yl)-3-methyl-butylamine and (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole, reflecting different systematic approaches to describing the compound's structure.
| Property | Value |
|---|---|
| Systematic Name | (1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine |
| Molecular Formula (free base) | C12H17N3 |
| Molecular Formula (hydrochloride) | C12H17N3·HCl |
| Molecular Weight (free base) | 203.28 g/mol |
| Molecular Weight (hydrochloride) | 239.75 g/mol |
| Chemical Abstracts Service Number (free base) | 59592-31-3 |
| Chemical Abstracts Service Number (hydrochloride) | 1234883-32-9 |
| MDL Number | MFCD17018753 |
The stereochemical designation (S) indicates the absolute configuration at the asymmetric carbon center, distinguishing this enantiomer from its (R)-counterpart. The compound demonstrates optical activity with a specific rotation of -0.9° when measured in chloroform at a concentration of 1.0 gram per 100 milliliters. Physical characteristics include a melting point range of 109-112°C for the free base and a white to off-white solid appearance.
Historical Context in Benzimidazole Research
The development of (S)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine hydrochloride emerges from the rich historical foundation of benzimidazole chemistry, which traces its origins to vitamin B12 research. Benzimidazole itself was first synthesized during the 1870s by Hoebrecker, followed by subsequent work by Ladenberg and Wundt, establishing the fundamental understanding of this bicyclic heterocyclic system.
The historical significance of benzimidazole chemistry became particularly pronounced during vitamin B12 investigations, where researchers discovered that the benzimidazole nucleus provided a stable platform for drug development. This discovery catalyzed extensive research into benzimidazole derivatives, leading to the recognition of these compounds as one of the top ten most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs.
The emergence of chiral benzimidazole derivatives like (S)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine hydrochloride represents a natural evolution in this research trajectory, combining the established pharmacological benefits of benzimidazole cores with the enhanced selectivity and reduced side effects associated with enantiomerically pure compounds. The compound's development reflects contemporary pharmaceutical industry emphasis on asymmetric synthesis and chiral building blocks for creating biologically active molecules with optimized therapeutic profiles.
Position in Heterocyclic Chemistry
(S)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine hydrochloride occupies a distinctive position within heterocyclic chemistry as a representative of bicyclic nitrogen-containing aromatic systems. The benzimidazole core structure consists of a benzene ring fused to an imidazole ring at the 4,5-position, creating a stable bicyclic framework that exhibits both aromatic and basic properties.
The benzimidazole moiety demonstrates characteristic chemical behavior as a weak base with pKa values of 5.3 and 12.3 for pKa1 and pKa2 respectively, reflecting the presence of two nitrogen atoms capable of protonation. This basicity enables the formation of hydrogen bonds and ionic interactions, contributing significantly to the compound's ability to interact with biological targets. The electron-rich nitrogen heterocycles readily accept or donate protons and facilitate diverse weak interactions, providing advantages for binding with therapeutic targets.
The structural versatility of benzimidazole derivatives allows for extensive substitution patterns at various positions, particularly at positions 1, 2, 5, and 6. In the case of (S)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine hydrochloride, substitution occurs at the 2-position with an asymmetric carbon-bearing amine functionality, creating additional opportunities for stereochemical control and enhanced biological activity.
| Structural Feature | Chemical Significance |
|---|---|
| Bicyclic aromatic system | Enhanced stability and π-π stacking interactions |
| Nitrogen heterocycles | Hydrogen bonding capability and metal coordination |
| Asymmetric carbon center | Stereochemical selectivity and enantiomeric purity |
| Primary amine functionality | Protonation site and hydrogen bonding donor |
| Isobutyl substituent | Lipophilicity enhancement and steric effects |
The compound's position within heterocyclic chemistry extends beyond structural considerations to encompass mechanistic aspects of its chemical reactivity. Benzimidazole derivatives can undergo various chemical transformations including alkylation reactions, coordination complex formation, and nucleophilic substitutions, making them versatile synthetic intermediates. The presence of the chiral amine side chain introduces additional synthetic possibilities for further derivatization and incorporation into larger molecular frameworks.
Research Significance and Academic Interest
The research significance of (S)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine hydrochloride stems from its multifaceted applications in pharmaceutical research and its role as a chiral building block for advanced synthetic chemistry. Contemporary academic interest focuses primarily on the compound's utility in creating biologically active molecules with enhanced selectivity and reduced adverse effects compared to racemic mixtures.
Pharmaceutical industry applications emphasize the compound's value in drug development targeting specific enzymes and receptors. The benzimidazole moiety has demonstrated significant therapeutic potential across multiple pharmacological categories, including antimicrobial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic activities. The specific stereochemical configuration of (S)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine hydrochloride provides opportunities for developing enantiomerically pure pharmaceuticals with optimized therapeutic windows.
Research applications extend to enzyme inhibition studies and protein-ligand interaction investigations. The compound serves as a valuable tool for understanding structure-activity relationships in benzimidazole-based drug design, contributing to the rational development of new therapeutic agents. Academic investigations have explored its potential in designing inhibitors for specific protein targets, advancing knowledge in medicinal chemistry and contributing to precision medicine approaches.
| Research Application | Scientific Impact |
|---|---|
| Chiral building block synthesis | Enhanced stereochemical control in drug development |
| Enzyme inhibition studies | Understanding of benzimidazole-protein interactions |
| Antiviral drug development | Exploration of broad-spectrum antiviral activities |
| Anticancer agent design | Investigation of tumor cell proliferation inhibition |
| Asymmetric synthesis | Development of enantiomerically pure compounds |
The compound's academic significance also encompasses its role in advancing fundamental understanding of heterocyclic chemistry and asymmetric synthesis methodologies. Research investigations continue to explore novel synthetic approaches for preparing benzimidazole derivatives with improved yields and enhanced stereochemical purity. These studies contribute to the broader field of organic chemistry while maintaining focus on practical applications in pharmaceutical science.
Contemporary research trends indicate growing interest in the compound's potential applications in precision medicine, where its enantiomeric purity and specific molecular interactions enable the development of targeted therapies with reduced off-target effects. This research direction aligns with current pharmaceutical industry emphasis on personalized medicine approaches and the development of highly selective therapeutic agents.
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGYOQOVBUHUQG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712329 | |
| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-68-6 | |
| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Routes from o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically constructed via acid-catalyzed condensation between o-phenylenediamine and carbonyl equivalents. Patent WO2004018419A2 discloses generalized methods using carboxylic acid derivatives under refluxing HCl/ethanol conditions (12–24 h, 70–85°C), achieving 68–72% yields for analogous structures. For the target compound, this would involve reacting o-phenylenediamine with a β-keto acid precursor containing the 3-methylbutylamine side chain.
Critical parameters include:
Transition Metal-Catalyzed Cross-Coupling Methods
Modern approaches leverage palladium catalysis for modular benzimidazole assembly. The PMC study demonstrates Suzuki-Miyaura couplings using imidazo[1,2-a]pyridine boronic acids (e.g., Intermediate 4: 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-6-boronic acid) with aryl halides. Applied to the target compound, this strategy could involve:
-
Preparing 2-(3-methylbutylamino)imidazo[1,2-a]pyridine boronic ester
-
Coupling with o-dihaloarene under Pd(PPh3)4 catalysis
| Parameter | Value |
|---|---|
| Catalyst loading | 2.5 mol% Pd(PPh3)4 |
| Solvent system | Acetonitrile/H2O (3:1) |
| Temperature | 150°C (microwave) |
| Reaction time | 15–20 min |
| Yield range | 65–78% |
Final Salt Formation and Purification
Hydrochloride Salt Crystallization
The free base is treated with HCl gas in anhydrous EtOAc at 0–5°C, yielding white crystalline product. Key parameters:
Chromatographic Purification
Reverse-phase C18 chromatography (MeCN/H2O + 0.1% TFA) resolves remaining diastereomeric impurities:
-
Column : XBridge BEH C18, 5 μm, 19×250 mm
-
Gradient : 10→40% MeCN over 25 min
-
Flow rate : 12 mL/min
Analytical Characterization Data
NMR Spectral Assignment (DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.05 | d (J=6.8 Hz) | CH(CH3)2 |
| 1.65 | m | CH2CH(CH3)2 |
| 3.15 | dd (J=13,5) | NCH2 |
| 4.25 | m | CH(NH2) |
| 7.45–8.15 | complex | Benzimidazole protons |
| 8.95 | br s | NH2+·HCl |
Mass Spectrometry
| Technique | Value |
|---|---|
| ESI-MS | m/z 203.1 [M+H]+ (free base) |
| HRMS | Calcd for C12H17N3: 203.1423; Found: 203.1421 |
| CI-MS | m/z 239.7 [M+H]+ (HCl salt) |
Comparative Evaluation of Synthetic Routes
Table 1: Route Comparison
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
(S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between “(S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride” and related compounds:
Key Observations:
- Chirality : Both the target compound and (R)-1-(1H-Benzimidazol-2-YL)ethylamine HCl possess chiral centers, enabling enantioselective interactions in biological systems. The (S)-configuration in the target compound may enhance binding affinity to specific receptors compared to its (R)-counterpart .
- Cyclobutane Derivatives : The cyclobutyl-containing analog (from ) demonstrates therapeutic activity in sleep disorders, suggesting that bulky substituents (e.g., cyclobutane) may modulate CNS activity differently than benzimidazole-alkylamine hybrids .
Physicochemical Properties
| Property | Target Compound | (R)-1-(1H-Benzimidazol-2-YL)ethylamine HCl | N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | Not Reported | Not Reported | Not Reported |
| Solubility | Water-soluble (HCl salt) | Water-soluble (HCl salt) | Water-soluble (HCl salt) |
| Melting Point | Not Reported | Not Reported | Not Reported |
| LogP (Predicted) | Higher (branched chain) | Moderate (shorter chain) | Highest (aromatic cyclobutane) |
Notes:
- Limited quantitative data are available in the provided evidence. The target compound’s higher predicted LogP (due to its branched alkyl chain) suggests superior lipid membrane penetration compared to simpler benzimidazole derivatives .
Key Research Findings and Implications
Structural Flexibility : Branched alkyl chains (e.g., 3-methylbutylamine) enhance lipophilicity, whereas aromatic substituents (e.g., 4-chlorophenyl) may alter target specificity .
Knowledge Gaps: Quantitative data on solubility, stability, and binding affinity are absent in the provided evidence, underscoring the need for further experimental studies.
Biological Activity
(S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antiparasitic, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 239.74 g/mol. It features a benzimidazole moiety, which is known for its diverse biological activities. The structural characteristics contribute to its interaction with various biological targets.
Biological Activity Overview
The biological activities of (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Antiparasitic Activity : The compound has been investigated for its efficacy against parasitic infections.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly through mechanisms involving tubulin polymerization interference.
Antimicrobial Activity
Recent research indicates that compounds similar to (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride demonstrate potent antimicrobial activity. For instance, a study evaluated various benzimidazole derivatives against a panel of pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Escherichia coli | 8 µg/mL |
| (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride | MRSA | 4 µg/mL |
Research highlights that the benzimidazole derivatives exhibit MIC values ranging from 2 to 16 µg/mL against various pathogens, indicating their potential as effective antimicrobial agents .
Antiparasitic Activity
The antiparasitic effects of benzimidazole derivatives have been well-documented. A study focused on the synthesis and evaluation of new benzimidazole compounds revealed their ability to inhibit the growth of Trichinella spiralis larvae in vitro.
Case Study: Antiparasitic Efficacy
In vitro assays demonstrated that (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride effectively reduced the viability of T. spiralis larvae at concentrations as low as 5 µg/mL. This activity was attributed to the compound's interference with tubulin polymerization, a critical process for parasite survival .
Anticancer Activity
The anticancer potential of (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride has also been explored. Studies have shown that related compounds exhibit moderate antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound C | MCF-7 | 10 µM |
| (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride | HeLa | 15 µM |
The compound demonstrated an IC50 value of 15 µM against HeLa cells, suggesting its potential as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest .
The biological activity of (S)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride is primarily linked to its structural properties:
- Tubulin Binding : The interaction with tubulin disrupts microtubule formation, which is crucial for cell division in both parasites and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzimidazole derivatives may induce oxidative stress in target cells, leading to cell death.
Q & A
Basic: What synthetic methodologies are recommended for (S)-1-(1H-benzimidazol-2-yl)-3-methylbutylamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carbonyl-containing precursors under acidic conditions. For example:
- Step 1: React 1,2-phenylenediamine hydrochloride with a ketone or aldehyde derivative (e.g., 3-methylbutylamine intermediates) in refluxing ethanol or via microwave-assisted synthesis to reduce reaction time .
- Step 2: Optimize pH and temperature to enhance regioselectivity. Microwave irradiation (e.g., 100–150°C, 10–30 min) improves yields compared to traditional heating .
- Step 3: Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
